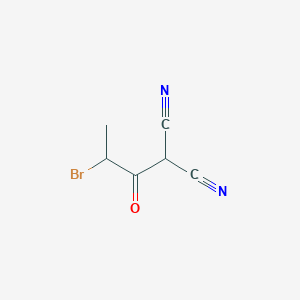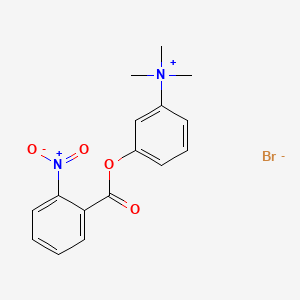
3-(Nitrobenzoyloxy)phenyltrimethylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Nitrobenzoyloxy)phenyltrimethylammonium bromide is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is characterized by the presence of a nitrobenzoyloxy group attached to a phenyltrimethylammonium bromide moiety, making it a versatile reagent in organic synthesis and other applications.
Métodos De Preparación
The synthesis of 3-(Nitrobenzoyloxy)phenyltrimethylammonium bromide typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the reaction of N,N-dimethylaniline with dimethyl sulfate, followed by treatment with hydrobromic acid and bromine . This process results in the formation of phenyltrimethylammonium tribromide, which can then be further reacted with nitrobenzoyl chloride to yield the final product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques and equipment in industrial settings allows for the large-scale production of this compound.
Análisis De Reacciones Químicas
3-(Nitrobenzoyloxy)phenyltrimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions, where the nitrobenzoyloxy group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(Nitrobenzoyloxy)phenyltrimethylammonium bromide has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is employed in the production of various chemicals and materials, contributing to advancements in industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(Nitrobenzoyloxy)phenyltrimethylammonium bromide involves its ability to act as a brominating agent. The compound facilitates the addition of bromine to unsaturated compounds, such as alkenes and alkynes, through an electrophilic addition mechanism . This process is crucial in the synthesis of brominated organic compounds, which are valuable intermediates in various chemical reactions.
Comparación Con Compuestos Similares
3-(Nitrobenzoyloxy)phenyltrimethylammonium bromide can be compared with other similar compounds, such as:
Phenyltrimethylammonium tribromide: Known for its use as a brominating agent in organic synthesis.
N,N-Dimethylaniline derivatives: These compounds share similar synthetic routes and applications in chemical reactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
64047-38-7 |
|---|---|
Fórmula molecular |
C16H17BrN2O4 |
Peso molecular |
381.22 g/mol |
Nombre IUPAC |
trimethyl-[3-(2-nitrobenzoyl)oxyphenyl]azanium;bromide |
InChI |
InChI=1S/C16H17N2O4.BrH/c1-18(2,3)12-7-6-8-13(11-12)22-16(19)14-9-4-5-10-15(14)17(20)21;/h4-11H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
IKDZDTRAALRDCV-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)C1=CC(=CC=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


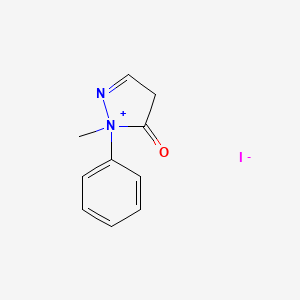
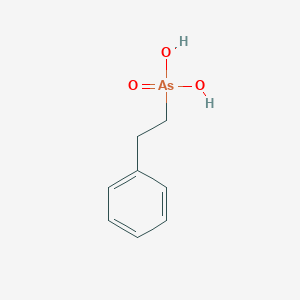
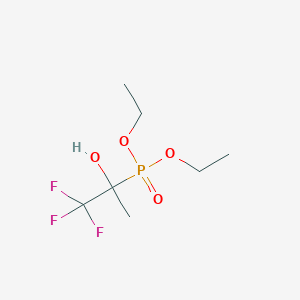
![3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B14489856.png)

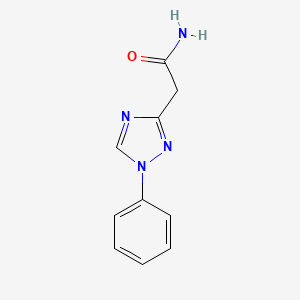

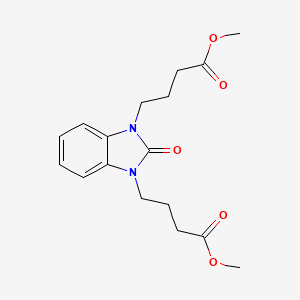


![N,N'-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14489899.png)
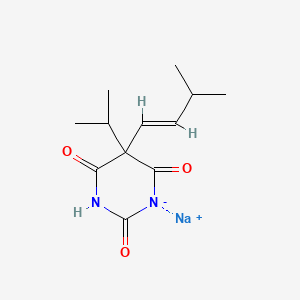
![2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14489916.png)
